Titanium dihydride (TiH2)

aluminum foam foaming agent thermal behavior

Titanium dihydride (TiH₂) is a non-stoichiometric interstitial metal hydride (δ-phase, TiHₓ where 1.45 < x < 1.99) that appears as a grey‑black powder with a density of approximately 3.75–3.91 g/cm³. It decomposes above 375–400 °C, releasing hydrogen gas without melting, and can store up to 4 wt% reversible hydrogen.

Molecular Formula H2Ti
Molecular Weight 49.883 g/mol
CAS No. 7704-98-5
Cat. No. B026554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium dihydride (TiH2)
CAS7704-98-5
SynonymsTitanium dihydride
Molecular FormulaH2Ti
Molecular Weight49.883 g/mol
Structural Identifiers
SMILES[H-].[H-].[Ti+2]
InChIInChI=1S/Ti.2H
InChIKeyCOEYXIBLSAIEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Titanium Dihydride (TiH2) CAS 7704-98-5 — Procurement-Relevant Baseline Properties and Functional Profile


Titanium dihydride (TiH₂) is a non-stoichiometric interstitial metal hydride (δ-phase, TiHₓ where 1.45 < x < 1.99) that appears as a grey‑black powder with a density of approximately 3.75–3.91 g/cm³ [1]. It decomposes above 375–400 °C, releasing hydrogen gas without melting, and can store up to 4 wt% reversible hydrogen [2]. The compound serves three primary industrial roles: a blowing agent for closed-cell aluminum foams, a catalytic additive that accelerates dehydrogenation in light-metal hydride hydrogen-storage systems, and an alternative titanium source in powder metallurgy that yields higher sintered densities than conventional hydrogenation‑dehydrogenation (HDH) titanium powders [3]. Its decomposition temperature, which overlaps with the melting range of aluminum (660 °C) and zinc (419.5 °C), makes it the historically preferred foaming agent for these low-melting alloys [4].

Why TiH2 Cannot Be Simply Replaced by ZrH2, CaCO3, MgH2, or HDH Ti Powder — The Case for Compound-Specific Procurement


Although ZrH₂, CaCO₃, MgH₂, and HDH titanium powder are chemically or functionally adjacent to TiH₂, each exhibits quantitatively distinct gas-release profiles, catalytic activity, and densification behavior that preclude one-to-one substitution. ZrH₂ requires a foaming temperature ≥ 750 °C to achieve comparable foamability, while as-received TiH₂ performs well from 700 °C [1]. CaCO₃ generates CO₂ rather than H₂ and yields finer, less-regular cell morphologies that directly alter mechanical energy-absorption characteristics [2]. MgH₂ possesses a higher gravimetric hydrogen capacity (7.6 wt% vs 4 wt% for TiH₂) yet suffers from sluggish kinetics unless doped with TiH₂ itself — where TiH₂ reduces the dehydrogenation activation energy from 226 kJ/mol to as low as 107 kJ/mol [3]. In powder metallurgy, HDH Ti powder produces lower sintered densities and higher oxygen contents than TiH₂-derived feedstock processed under identical compaction and sintering parameters [4]. These performance gaps mean that procurement decisions cannot be driven by nominal chemical similarity; they must be grounded in application‑specific, quantitative differentiation evidence.

Quantitative Procurement Evidence for Titanium Dihydride (TiH2): Head-to-Head and Cross-Study Differentiators


Foamability Temperature Window: TiH2 vs. ZrH2 in Unalloyed Aluminum Precursors

In a direct head-to-head study of pure aluminum precursors compacted with 1 wt% foaming agent and foamed at 700, 720, and 750 °C, as-received TiH₂ demonstrated good foamability at all three temperatures, filling the mould from 720 °C upward. By contrast, ZrH₂ achieved relatively good foaming only at the highest temperature of 750 °C, and even then showed surface imperfections and partial collapse at extended holding times [1]. This corresponds to an operational window advantage of at least 50 °C for TiH₂, which translates to lower energy input, reduced oxidation of the aluminum melt, and a wider process latitude in industrial foaming operations.

aluminum foam foaming agent thermal behavior

Cell Morphology and Regularity: TiH2 vs. CaCO3 Foaming Agents in Equivalent-Porosity Aluminum Foams

A computed-tomography (CT) study of aluminum foams produced by the powder metallurgy route compared TiH₂ (added at 0.4 wt%) with CaCO₃ (added at 3–5 wt%) at approximately equal porosity levels. Foams blown with TiH₂ exhibited much larger cells and a higher degree of sphericity and compactness, indicating more regularly shaped pores. CaCO₃-derived foams, even at the lowest addition of 3 wt%, produced a macrostructure with significantly smaller cells and lower shape regularity [1]. These morphological differences directly impact the mechanical energy-absorption profile: larger, more regular cells yield a more predictable and uniform plateau stress, which is critical for crashworthiness and impact-protection applications.

aluminum foam cell morphology computed tomography

Catalytic Dehydrogenation Activation Energy Reduction: MgH₂ Doped with TiH₂ vs. Pure MgH₂ and Other Ti-Based Additives

In the Mg–Ti–H hydrogen storage system, the incorporation of TiH₂ into MgH₂ via high-energy ball milling dramatically reduces the apparent activation energy for dehydrogenation. Milled MgH₂ alone exhibits an activation energy (Eₐ) of 226 kJ/mol. The addition of TiH₂ reduces Eₐ to 118 kJ/mol for a 7MgH₂/TiH₂ composition and further to 107 kJ/mol for a 10MgH₂/TiH₂ composition [1]. This represents a reduction of 108–119 kJ/mol (48–53%). In a separate study, doping MgH₂ with 5 wt% TiH₂ lowered the dehydrogenation enthalpy by approximately 7 kJ/mol H₂ compared to ball-milled MgH₂ alone, and the kinetic improvement remained robust over multiple de/rehydrogenation cycles [2]. The catalytic effect is attributed to the dynamic migration of TiH₂ particles between the surface and subsurface during cycling, which maintains active sites for hydrogen recombination [2].

hydrogen storage MgH2 dehydrogenation kinetics activation energy

Sintered Density and Oxygen Content in Powder Metallurgy: TiH₂ Feedstock vs. HDH Titanium Powder

In a comparative study employing identical particle size distributions, compaction pressures, and sintering schedules, TiH₂-derived compacts consistently outperformed HDH titanium powder compacts on all critical quality metrics. Materials processed from TiH₂ powder (0–45 μm) achieved a relative sintered density of 99.1% with an oxygen content of only 0.18 wt%, while HDH Ti powder produced lower density and higher porosity under the same conditions [1]. A separate systematic investigation confirmed that TiH₂-based sintered samples exhibit lower porosity, more homogeneous distribution of fine spherical pores, and lower oxygen content compared to HDH Ti counterparts, yielding a better balance of tensile strength and ductility that meets commercial-purity (CP) titanium specifications [2]. The mechanism is twofold: the brittle TiH₂ particles deform more readily during compaction, producing higher green density; and hydrogen released during sintering scavenges residual oxygen from the compact.

powder metallurgy titanium sintered density oxygen content

Decomposition Temperature Tunability via Pre-Oxidation: TiH₂ Peak H₂ Release Shift from 516 °C to 655 °C

Thermal desorption spectroscopy (TDS) of as-received TiH₂ powder reveals that the hydrogen release peak temperature is highly sensitive to the surrounding atmosphere. Under vacuum, the primary H₂ desorption peak occurs at approximately 516 °C. When heated in air, the formation of a surface oxide layer (TiO₂/Ti₃O) retards hydrogen diffusion, shifting the peak to about 655 °C — a delay of ~139 °C [1]. Furthermore, deliberate pre-oxidation heat treatment in air between 530 and 630 °C has been shown to provide an optimal balance between delayed gas evolution and minimal detrimental hydrogen loss prior to foaming [2]. This large, controllable shift in the gas-release profile is a unique process lever: it allows the same base TiH₂ powder to be tuned for foaming of zinc (m.p. 419.5 °C), aluminum (m.p. 660 °C), or aluminum alloys with different liquidus temperatures, without changing the chemical identity of the foaming agent. Neither ZrH₂ nor CaCO₃ offers a comparable magnitude of tunability through a simple atmospheric pre-treatment.

TiH2 decomposition thermal desorption spectroscopy pre-oxidation gas release delay

Gravimetric Hydrogen Storage Capacity: TiH₂ in the Context of Competing Light-Metal Hydrides

TiH₂ possesses a reversible hydrogen storage capacity of up to 4 wt% (theoretical maximum for TiH₂ stoichiometry), which is lower than the 7.6 wt% offered by MgH₂ and the 10.6 wt% of NaBH₄ [1][2]. However, this apparently unfavorable gravimetric comparison masks three procurement-relevant advantages: (i) TiH₂ releases its full hydrogen content below 700 °C without requiring a catalyst, whereas MgH₂ requires temperatures above 300 °C and typically a Ti-based catalyst for practical rates; (ii) the volumetric hydrogen density of TiH₂ (~150 kg H₂/m³) is higher than that of liquid hydrogen (71 kg/m³) and competitive with MgH₂ (~110 kg/m³); and (iii) TiH₂ is commercially available at high purity (≥ 99%, –325 mesh) from multiple suppliers with batch-to-batch consistency suitable for industrial use [3]. The selection of TiH₂ over higher-capacity hydrides is therefore justified when volumetric density, moderate decomposition temperature, and supply-chain maturity outweigh gravimetric capacity in the application specification.

hydrogen storage gravimetric capacity metal hydrides solid-state storage

Evidence-Backed Application Scenarios Where Titanium Dihydride (TiH2) Delivers Quantifiable Procurement Advantages


Aluminum Foam Production Requiring a Wide Foaming Temperature Window (700–750 °C)

Manufacturers producing closed-cell aluminum foam via the powder metallurgy or melt-foaming route should specify as-received (non-heat-treated) TiH₂ when the process requires reliable foamability across a broad temperature range. As demonstrated by Rodinger et al. (2024), TiH₂ is the only hydride foaming agent among TiH₂, heat-treated TiH₂, ZrH₂, and CaCO₃ that provides good foamability at all three tested temperatures (700, 720, and 750 °C) in pure aluminum precursors [1]. ZrH₂ is limited to 750 °C and above, while heat-treated TiH₂ exhibits the worst foaming properties. This makes as-received TiH₂ the preferred procurement choice for industrial foaming lines where precise temperature uniformity cannot be guaranteed across large moulds or continuous furnaces.

Hydrogen Storage Systems Using MgH₂ as the Primary Carrier with TiH₂ as a Kinetic Promoter

In solid-state hydrogen storage systems based on MgH₂, the incorporation of 5–10 wt% TiH₂ as a catalytic additive is quantitatively justified by the demonstrated reduction in dehydrogenation activation energy from 226 kJ/mol to 107–118 kJ/mol [1] and the enthalpy lowering of ~7 kJ/mol H₂ [2]. This kinetic enhancement enables MgH₂ to release hydrogen at rates approaching U.S. DOE targets at temperatures achievable with PEM fuel-cell waste heat. Procurement should specify TiH₂ powder with high phase purity and controlled particle size, as the catalytic mechanism depends on the dynamic surface–subsurface migration of TiH₂ particles during cycling.

Cost-Effective Powder Metallurgy of Near-Net-Shape Titanium Components

For powder metallurgy production of titanium and titanium alloy components, TiH₂ powder should be procured in preference to conventional HDH titanium powder. The evidence shows that TiH₂-based compacts achieve 99.1% relative sintered density with oxygen content as low as 0.18 wt% under standard CIP and vacuum sintering conditions [1]. These values meet or exceed commercial-purity (CP) titanium specifications without requiring hot isostatic pressing. The higher green density from the brittle TiH₂ particles and the oxygen-scavenging effect of hydrogen released during sintering combine to deliver a superior strength–ductility balance (UTS 516 MPa, elongation 26.8%) at lower total processing cost.

Foaming of Zinc and Low-Melting Alloys Using Atmosphere-Tuned TiH₂

When foaming zinc (m.p. 419.5 °C) or Zn-based alloys, the decomposition temperature of TiH₂ must be lowered to match the lower melting range. Thermal desorption spectroscopy data show that TiH₂ heated under vacuum releases hydrogen with a sharp peak at 516 °C, whereas heating in air shifts the peak to 655 °C [1]. By selecting the appropriate atmosphere (vacuum, inert gas, or controlled oxygen partial pressure) and optional pre-oxidation treatment between 530 and 630 °C [2], a single TiH₂ stock can serve both zinc and aluminum foaming processes. This eliminates the need to qualify and inventory multiple foaming agents for different alloy families, reducing procurement complexity.

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